4-Nitro-N-[2-(pyrrolidin-1-yl)ethyl]aniline
Overview
Description
4-Nitro-N-[2-(pyrrolidin-1-yl)ethyl]aniline is an organic compound with the molecular formula C12H17N3O2 It is characterized by the presence of a nitro group, a pyrrolidine ring, and an aniline moiety
Scientific Research Applications
4-Nitro-N-[2-(pyrrolidin-1-yl)ethyl]aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Target of Action
It’s known that pyrrolidine derivatives, a key structural component of this compound, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring, a significant feature of this compound, is known to contribute to the stereochemistry of the molecule and efficiently explore the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a specific orientation, potentially leading to different biological profiles.
Result of Action
Compounds with similar structures have shown various biological activities, suggesting that this compound may also have potential biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-N-[2-(pyrrolidin-1-yl)ethyl]aniline typically involves the reaction of 4-nitroaniline with 2-(pyrrolidin-1-yl)ethylamine. The reaction is usually carried out in the presence of a suitable solvent and a catalyst under controlled temperature and pressure conditions. The reaction can be represented as follows:
4-Nitroaniline+2-(Pyrrolidin-1-yl)ethylamine→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the desired purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-N-[2-(pyrrolidin-1-yl)ethyl]aniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitrating agents like nitric acid, sulfonating agents like sulfuric acid, and halogenating agents like chlorine or bromine.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Reduction: 4-Amino-N-[2-(pyrrolidin-1-yl)ethyl]aniline.
Substitution: Various substituted derivatives depending on the substituent introduced.
Oxidation: Oxidized derivatives with different functional groups.
Comparison with Similar Compounds
Similar Compounds
4-Nitroaniline: Lacks the pyrrolidine ring and has different chemical properties.
2-(Pyrrolidin-1-yl)ethylamine: Lacks the nitro group and has different reactivity.
4-Amino-N-[2-(pyrrolidin-1-yl)ethyl]aniline: The reduced form of 4-Nitro-N-[2-(pyrrolidin-1-yl)ethyl]aniline.
Uniqueness
This compound is unique due to the combination of the nitro group, pyrrolidine ring, and aniline moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-nitro-N-(2-pyrrolidin-1-ylethyl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c16-15(17)12-5-3-11(4-6-12)13-7-10-14-8-1-2-9-14/h3-6,13H,1-2,7-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGUFBRTAQGQJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCNC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70729458 | |
Record name | 4-Nitro-N-[2-(pyrrolidin-1-yl)ethyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70729458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
863453-76-3 | |
Record name | 4-Nitro-N-[2-(pyrrolidin-1-yl)ethyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70729458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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